(1-Propyl-1H-pyrazol-4-yl)methanethiol

Catalog No.
S13795503
CAS No.
M.F
C7H12N2S
M. Wt
156.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Propyl-1H-pyrazol-4-yl)methanethiol

Product Name

(1-Propyl-1H-pyrazol-4-yl)methanethiol

IUPAC Name

(1-propylpyrazol-4-yl)methanethiol

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C7H12N2S/c1-2-3-9-5-7(6-10)4-8-9/h4-5,10H,2-3,6H2,1H3

InChI Key

FRRAXBMKQUYQOK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CS

(1-Propyl-1H-pyrazol-4-yl)methanethiol is an organic compound characterized by the presence of a pyrazole ring substituted with a propyl group and a thiol (-SH) functional group. Its molecular formula is C6H10N2SC_6H_{10}N_2S and it has a molecular weight of approximately 142.22 g/mol. The compound's structure features a five-membered pyrazole ring, which is known for its diverse chemical reactivity and biological activity. The thiol group contributes to its potential as a nucleophile in various

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions, such as using oxidizing agents like hydrogen peroxide or iodine.
  • Substitution Reactions: The pyrazole ring can undergo electrophilic substitution, where the hydrogen atoms on the ring are replaced by other groups, depending on the nature of the electrophiles used.
  • Nucleophilic Reactions: The thiol group can act as a nucleophile, reacting with electrophiles to form thioethers or other sulfur-containing compounds.

These reactions can be influenced by various factors including temperature, solvent, and the presence of catalysts.

Compounds containing pyrazole moieties have been extensively studied for their biological activities. (1-Propyl-1H-pyrazol-4-yl)methanethiol exhibits potential pharmacological effects, including:

  • Antimicrobial Activity: Pyrazole derivatives often show activity against various bacteria and fungi, making them candidates for antibiotic development.
  • Anti-inflammatory Properties: Some studies suggest that pyrazole derivatives possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity: Research indicates that certain pyrazole compounds may inhibit tumor growth and induce apoptosis in cancer cells.

The specific biological activities of (1-propyl-1H-pyrazol-4-yl)methanethiol require further investigation to elucidate its mechanisms of action and therapeutic potential.

Several synthetic routes are available for the preparation of (1-propyl-1H-pyrazol-4-yl)methanethiol:

  • From Pyrazole Precursors: Starting from commercially available pyrazole derivatives, the introduction of a propyl group can be achieved through alkylation reactions using suitable alkyl halides in the presence of bases.
  • Thiol Addition: The thiol group can be added to a pre-synthesized pyrazole derivative through nucleophilic substitution reactions with thiols or thioacids.
  • Reduction Reactions: Reduction of corresponding sulfoxides or sulfones derived from pyrazole can yield the desired thiol compound.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

(1-Propyl-1H-pyrazol-4-yl)methanethiol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infections or inflammatory diseases.
  • Agricultural Chemistry: Its antimicrobial properties could be utilized in developing new agrochemicals for crop protection.
  • Materials Science: The unique properties of thiols make them useful in synthesizing novel materials with specific functionalities, such as coatings or sensors.

Interaction studies involving (1-propyl-1H-pyrazol-4-yl)methanethiol may focus on its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level, potentially revealing its mechanism of action and guiding further modifications for enhanced activity.

In vitro studies assessing its effects on cellular pathways are essential to understand its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with (1-propyl-1H-pyrazol-4-yl)methanethiol. Here are some notable examples:

Compound NameStructureUnique Features
(1-Methyl-1H-pyrazol-4-yl)methanethiolContains a methyl group instead of propylMay exhibit different solubility and reactivity profiles
(1-Ethyl-1H-pyrazol-4-yl)methanethiolContains an ethyl groupPotentially different biological activities due to size variation
(1-Benzyloxycarbonylamino)-pyrazole derivativesIncorporates a benzoyl groupKnown for enhanced stability and bioactivity

The uniqueness of (1-propyl-1H-pyrazol-4-yl)methanethiol lies in its specific substitution pattern which influences its reactivity, solubility, and biological activity compared to these similar compounds. The propyl group provides distinct steric effects that could enhance its binding interactions with biological targets, thereby influencing its pharmacological profile.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.07211956 g/mol

Monoisotopic Mass

156.07211956 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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